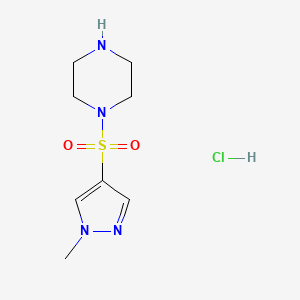
Clorhidrato de 1-((1-metil-1H-pirazol-4-il)sulfonil)piperazina
Descripción general
Descripción
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C8H15ClN4O2S and its molecular weight is 266.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estructura química y propiedades
El compuesto “Clorhidrato de 1-((1-metil-1H-pirazol-4-il)sulfonil)piperazina” es un derivado de 1H-Pirazol, 1-metil-. La fórmula molecular del compuesto base es C4H6N2 y tiene un peso molecular de 82.1038 . El compuesto tiene una estructura única que lo hace adecuado para diversas aplicaciones en investigación científica .
Potencial terapéutico
El imidazol, un compuesto similar, se ha encontrado que tiene una amplia gama de propiedades químicas y biológicas. Se ha convertido en un sintón importante en el desarrollo de nuevos medicamentos . Los derivados de 1, 3-diazol muestran diferentes actividades biológicas, tales como antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamébicos, antihelmínticos, antifúngicas y ulcerogénicas .
Aplicaciones antiinflamatorias
Un nuevo compuesto de piperazina, LQFM182 (2), ha sido sintetizado y evaluado por su potencial en el tratamiento de enfermedades inflamatorias centrales . Esto sugiere que “this compound” también podría tener aplicaciones antiinflamatorias potenciales.
Uso como intermedio en la síntesis de fármacos
El compuesto “1-(3-Metil-1-fenil-1H-pirazol-5-il)piperazina” es un intermedio utilizado para preparar γ-bicíclicas heterocíclicas no racémicas de piperazina y piperidina sustituidas con proliniltiazolidinas. Estos son inhibidores selectivos y activos por vía oral de la dipeptidilpeptidasa 4 para su uso como agentes antidiabéticos .
Aplicaciones antileishmaniasis y antimaláricas
Compuestos similares a “this compound” han mostrado resultados prometedores en el tratamiento de la leishmaniasis y la malaria. Por ejemplo, los compuestos 14 y 15 han mostrado mejores efectos de inhibición contra Plasmodium berghei con 70.2% y 90.4% de supresión, respectivamente .
Potencial en el desarrollo de nuevos fármacos
Dada la amplia gama de actividades biológicas exhibidas por compuestos similares, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos. Su estructura y propiedades únicas lo convierten en un candidato prometedor para futuras investigaciones y desarrollos .
Análisis Bioquímico
Biochemical Properties
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions. These interactions can influence the overall biochemical pathways in which the compound is involved .
Cellular Effects
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, making it essential to study its transport mechanisms .
Subcellular Localization
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its precise mode of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S.ClH/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXQQPMMOUXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


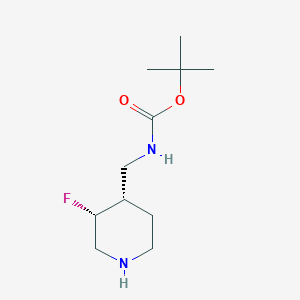
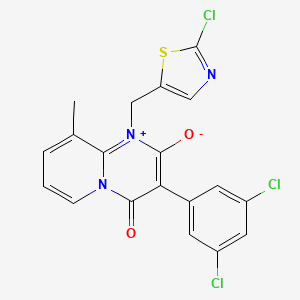
![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)
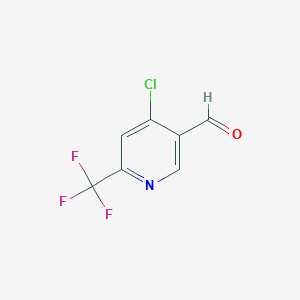
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)
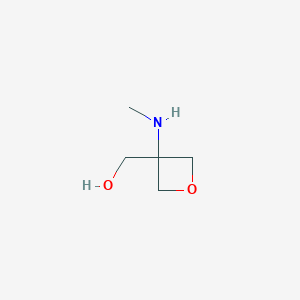
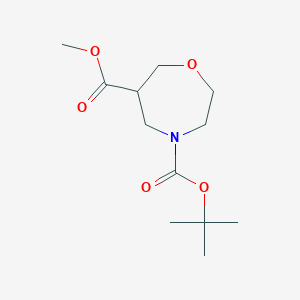
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473357.png)
![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)
![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid](/img/structure/B1473364.png)
